molecular formula C7H7NO3S B2806677 Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate CAS No. 2361643-83-4

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B2806677
CAS No.: 2361643-83-4
M. Wt: 185.2
InChI Key: ZBKFEDJVGHMKHM-UHFFFAOYSA-N
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Description

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound with a thiazole ring structureThe molecular formula of this compound is C7H7NO3S, and it has a molecular weight of 185.2 g/mol .

Scientific Research Applications

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate has several scientific research applications, including:

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. The reaction is catalyzed by acid and followed by deprotection to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives. These products can be further utilized in various chemical and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4-5(3-9)12-6(8-4)7(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFEDJVGHMKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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